Psb-SB-487 is synthesized through a multi-step process involving the functionalization of coumarin derivatives. Key steps in its synthesis include:
Specific reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol, which facilitate the solubility and reactivity of the intermediates .
The molecular structure of Psb-SB-487 features a chromenone framework with multiple substituents that contribute to its pharmacological properties. The key structural characteristics include:
The molecular weight of Psb-SB-487 is approximately 408.53 g/mol. Its solubility profile indicates it dissolves well in DMSO at concentrations up to 25 mg/mL .
Psb-SB-487 undergoes various chemical reactions that are crucial for its biological activity:
These reactions are critical for understanding how Psb-SB-487 functions at a molecular level and its potential interactions within biological systems .
The mechanism by which Psb-SB-487 exerts its effects involves:
Research indicates that this mechanism could be beneficial in treating conditions such as chronic pain and inflammatory diseases .
Psb-SB-487 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation in potential therapeutic applications.
Psb-SB-487 holds promise in various scientific applications:
The ongoing research into Psb-SB-487 underscores its significance in advancing our understanding of cannabinoid receptors and their therapeutic potential .
Psb-SB-487 (7-(1,1-Dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one) is a coumarin-derived compound that functions as a potent antagonist of the G protein-coupled receptor 55 (GPR55). Its mechanism involves high-affinity binding to GPR55, inhibiting activation by the endogenous ligand lysophosphatidylinositol. The compound achieves half-maximal inhibitory concentration (IC₅₀) values of 0.113 μM in β-arrestin recruitment assays, demonstrating significant disruption of GPR55-mediated signaling pathways [1] [3] [4].
Psb-SB-487 exhibits distinct binding behavior depending on its structural features. Derivatives with extended alkyl chains (e.g., the 7-(1,1-dimethyloctyl) group) act as allosteric modulators, binding to a site distinct from the orthosteric ligand pocket. This allosteric binding induces conformational changes that destabilize GPR55 activation without competing directly with lysophosphatidylinositol. In contrast, 7-unsubstituted coumarin analogs (e.g., Psb-SB-489) function as competitive orthosteric antagonists, directly occupying the lysophosphatidylinositol binding site [1] [8]. The allosteric mechanism of Psb-SB-487 enhances receptor subtype selectivity and sustains longer inhibitory effects due to slower dissociation kinetics [8].
The binding kinetics of Psb-SB-487 reveal a slow dissociation rate (k_off = 0.12 min⁻¹), conferring an extended residence time of approximately 8.3 minutes on GPR55. This prolonged binding underlies its sustained functional antagonism. Association rates (k_on) occur at 1.7 × 10⁴ M⁻¹s⁻¹, reflecting efficient target engagement. Such kinetic parameters are critical for predicting in vivo efficacy, as prolonged residence time correlates with durable suppression of GPR55 activity in physiological systems [9].
Table 1: Binding Kinetics of Psb-SB-487 at GPR55
Parameter | Value | Method |
---|---|---|
IC₅₀ (Antagonism) | 0.113 μM | β-Arrestin recruitment assay |
k_on (Association) | 1.7 × 10⁴ M⁻¹s⁻¹ | Radioligand displacement |
k_off (Dissociation) | 0.12 min⁻¹ | Kinetic fluorescence assay |
Residence Time | 8.3 minutes | Calculated (1/k_off) |
Psb-SB-487 displays >110-fold selectivity for GPR55 over the related orphan receptor GPR18. While it inhibits GPR55 with an IC₅₀ of 0.113 μM, antagonism at GPR18 requires significantly higher concentrations (IC₅₀ = 12.5 μM). This selectivity arises from structural differences in the allosteric binding pockets of these receptors. Molecular modeling indicates that the 7-(1,1-dimethyloctyl) sidechain of Psb-SB-487 optimally engages hydrophobic subpockets unique to GPR55, while steric clashes occur at GPR18 [1] [4] [7].
Despite its selectivity for GPR55, Psb-SB-487 exhibits off-target activity at the cannabinoid receptor type 2 receptor. It acts as a partial agonist at cannabinoid receptor type 2 receptors with a binding affinity (Ki) of 0.292 μM. Functional assays show it elicits 40–60% of the maximal response of full cannabinoid receptor type 2 agonists (e.g., CP55,940). This activity is attributed to structural similarities between coumarin-based ligands and classical cannabinoid scaffolds. Crucially, Psb-SB-487 has negligible affinity for cannabinoid receptor type 1 receptors (Ki > 1 μM), minimizing central nervous system side effects [3] [4] [5].
Table 2: Selectivity Profile of Psb-SB-487 Across Key Receptors
Receptor | Affinity (IC₅₀/Ki) | Activity | Fold-Selectivity vs. GPR55 |
---|---|---|---|
GPR55 | 0.113 μM (IC₅₀) | Full antagonist | 1 (Reference) |
GPR18 | 12.5 μM (IC₅₀) | Weak antagonist | 110-fold lower potency |
Cannabinoid receptor type 2 receptor | 0.292 μM (Ki) | Partial agonist | 2.6-fold lower affinity |
Cannabinoid receptor type 1 receptor | >1 μM (Ki) | Inactive | >8.8-fold lower affinity |
In Chinese hamster ovary cells expressing recombinant human GPR55, Psb-SB-487 dose-dependently suppresses lysophosphatidylinositol-induced signaling. Key inhibited pathways include:
The antagonism of GPR55 by Psb-SB-487 disrupts multiple disease-relevant cellular processes:
Mechanistically, these effects arise from Psb-SB-487’s ability to stabilize inactive conformations of GPR55, preventing Gα₁₃ protein coupling and subsequent activation of phospholipase C and Rho GTPases [1] [8].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6